molecular formula C13H11ClOS B1624284 (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane CAS No. 225652-11-9

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane

Cat. No. B1624284
M. Wt: 250.74 g/mol
InChI Key: YOFMMEFREXQZRH-UHFFFAOYSA-N
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Description

“(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is a useful research chemical . It is also known as CPMS. It is a sulfone analog of 4-chlorophenyl methyl sulfide .


Synthesis Analysis

The synthesis of phenyl methyl sulphone derivatives involves taking substituted benzene sulfonyl chloride as raw material. The synthesis general formulas are as follows: R=H, 4-CH3, 4-Cl, 4-Br, 4-CH3O, 4-EtO, 3,4-Me2, 2,4,6-Me3, 2-Cl, 2-Br, and 2,5-Me2. The total yield in two steps is over 85 percent .


Molecular Structure Analysis

The molecule contains a total of 28 bond(s); 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfide(s) .


Chemical Reactions Analysis

4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .


Physical And Chemical Properties Analysis

The molecular formula of “(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is C13H11ClOS and its molecular weight is 250.74 g/mol. It contains a total of 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 1 Oxygen atom(s), 1 Sulfur atom(s) and 1 Chlorine atom(s) .

Scientific Research Applications

  • Organic Synthesis

    • Sulfones have been extensively exploited in organic synthesis across several decades .
    • They can participate in Pd-catalysed Suzuki–Miyaura type reactions .
    • Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
    • This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Preparation of Sulfur-Containing Xenobiotics

    • 4-Chlorophenyl methyl sulfone, a similar compound, is used as an intermediate for preparing sulfur-containing xenobiotics .
  • Preparation of 4-(Methylsulfonyl)aniline

    • 4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .
  • Quantification of 4-Chlorophenyl Methyl Sulphide

    • It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .
  • Photoredox-Catalyzed Cascade Annulation

    • A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides was developed .
    • A variety of benzothiophenes and benzoselenophenes were obtained in moderate to good yields at ambient temperature .
  • Organic Building Blocks

    • 4-Chlorophenyl phenyl sulfone, a similar compound, is used as an organic building block .
    • It participates in palladium-catalyzed amidation reaction in the presence of low CO pressures and an iodide salt .

properties

IUPAC Name

1-chloro-4-(4-methylsulfanylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFMMEFREXQZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431226
Record name 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane

CAS RN

225652-11-9
Record name 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-(4′-Chlorophenoxy)phenyl sulfonyl chloride (3.0 kg), 3, was dissolved in three liters of toluene and the solution was added dropwise, with stirring, to 3.6 kg of trimethyl phosphite which had been preheated to 60° C. The reaction was exothermic and the reaction was allowed to heat to 80°-90° C. during the addition. Thin layer chromatography indicated a mixture of the desired thioether and two baseline products. The mixture was refluxed until the pot temperature rose to ˜130° C. The mixture was cooled to ˜60° C. and 1 liter of methanol was added. Potassium hydroxide solution (4.5 kg of 45% aqueous solution) was added dropwise, slowly, with rapid stirring to the reaction mixture. The addition was very exothermic and the pot temperature was controlled to 65°-80° C. The mixture was then refluxed for 2 hrs. More toluene (6 liters) was added and the mixture cooled to ˜60° C. The lower aqueous layer was separated and the organic layer washed with 3 liters of water. The organic layer was stripped to a low volume and 9 liters of isopropanol charged to the hot mixture. The solution was distilled until ˜3.5 liters of distillate had been collected. The mixture was held at 45° C. for several hours and was then cooled to ˜−10° C. and stirred several hours. The white, crystalline product was collected, washed with cold isopropanol and dried to yield 1.9 kg of 4-(4′-chlorophenoxy)phenyl methyl sulfide, 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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